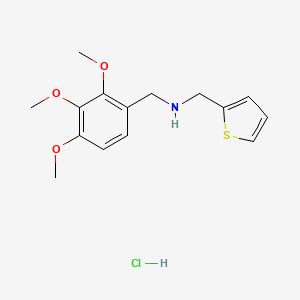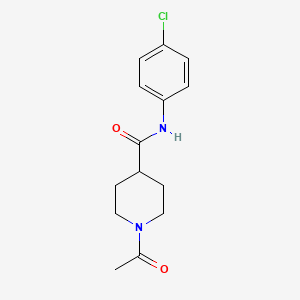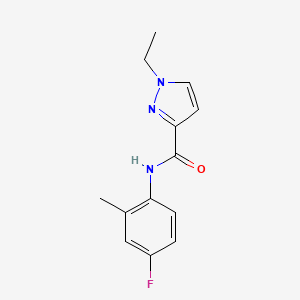
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride, also known as TTM, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound has been shown to have a variety of effects on the central nervous system, including increasing dopamine release and enhancing synaptic plasticity. In
作用机制
The mechanism of action of (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride is not fully understood, but it is thought to involve modulation of the dopamine system. This compound has been shown to increase the release of dopamine in the striatum, which is thought to be responsible for its effects on reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may be related to its effects on learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to increase dopamine release in the striatum, which is thought to be responsible for its effects on reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may be related to its effects on learning and memory.
实验室实验的优点和局限性
One advantage of using (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that it is a relatively new compound and there is still much to be learned about its mechanisms of action and potential applications.
未来方向
There are many potential future directions for research on (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride. One area of interest is its potential applications in the treatment of addiction and other psychiatric disorders. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the field of neuroscience.
合成方法
The synthesis of (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride involves several steps, including the reaction of 2-thiophenemethylamine with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization and converted to the hydrochloride salt form.
科学研究应用
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance dopamine release in the striatum, which is a key region involved in reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which is important for learning and memory.
属性
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-(2,3,4-trimethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S.ClH/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12;/h4-8,16H,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORGRASCNGGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CC=CS2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)

![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![N-benzyl-2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline hydrochloride](/img/structure/B5431923.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)


![5-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431967.png)

![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5431976.png)
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)